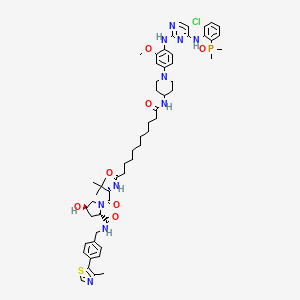
Siais117
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
Siais117 is a novel proteolysis targeting chimera (PROTAC) degrader developed as a potential treatment for anaplastic lymphoma kinase (ALK) positive cancer resistance. This compound is based on Brigatinib and VHL-1 conjunction and has shown significant potential in degrading ALK G1202R point mutation effectively .
准备方法
The synthesis of Siais117 involves the conjugation of Brigatinib, a known ALK inhibitor, with a ligand for the von Hippel-Lindau (VHL) E3 ubiquitin ligase. The synthetic route includes the following steps:
Synthesis of Brigatinib Analog: The Brigatinib analog is synthesized through a series of chemical reactions involving halogenation, amination, and coupling reactions.
Linker Attachment: A linker molecule is attached to the Brigatinib analog through amide bond formation.
Conjugation with VHL Ligand: The final step involves the conjugation of the Brigatinib-linker intermediate with the VHL ligand to form the complete PROTAC molecule.
化学反应分析
Siais117 undergoes several types of chemical reactions:
Oxidation: The compound can undergo oxidation reactions, particularly at the amine and hydroxyl functional groups.
Reduction: Reduction reactions can occur at the nitro and carbonyl groups present in the molecule.
Substitution: Nucleophilic substitution reactions are common, especially at the halogenated sites of the Brigatinib analog.
Common Reagents and Conditions: Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like sodium borohydride, and nucleophiles like amines and thiols. .
科学研究应用
Siais117 has a wide range of scientific research applications:
Chemistry: In chemistry, this compound is used as a tool to study the degradation of specific proteins, particularly those involved in cancer progression.
Biology: In biological research, this compound is used to investigate the role of ALK in various cellular processes and to study the effects of its degradation on cell proliferation and survival.
Medicine: In medicine, this compound is being explored as a potential therapeutic agent for treating ALK-positive cancers, including non-small cell lung cancer and anaplastic large-cell lymphomas. .
Industry: In the pharmaceutical industry, this compound is being developed as a novel drug candidate for targeted cancer therapy. .
作用机制
Siais117 exerts its effects through the PROTAC mechanism, which involves the following steps:
Binding to ALK: this compound binds to the ALK protein through the Brigatinib moiety.
Recruitment of VHL E3 Ligase: The VHL ligand in this compound recruits the VHL E3 ubiquitin ligase to the ALK protein.
Ubiquitination and Degradation: The proximity of the E3 ligase to ALK leads to the ubiquitination of the ALK protein, marking it for degradation by the proteasome. .
相似化合物的比较
Siais117 is unique compared to other similar compounds due to its specific design and mechanism of action. Some similar compounds include:
Brigatinib: While Brigatinib is an ALK inhibitor, this compound is a PROTAC that degrades ALK proteins, offering a different approach to overcoming drug resistance.
Crizotinib: Another ALK inhibitor, Crizotinib, targets ALK but does not degrade the protein. This compound’s ability to degrade ALK provides a more effective strategy for treating resistant cancers.
Ceritinib: Similar to Brigatinib and Crizotinib, Ceritinib inhibits ALK but does not induce its degradation. .
属性
分子式 |
C57H76ClN10O7PS |
|---|---|
分子量 |
1111.8 g/mol |
IUPAC 名称 |
N-[1-[4-[[5-chloro-4-(2-dimethylphosphorylanilino)pyrimidin-2-yl]amino]-3-methoxyphenyl]piperidin-4-yl]-N'-[(2S)-1-[(2S,4R)-4-hydroxy-2-[[4-(4-methyl-1,3-thiazol-5-yl)phenyl]methylcarbamoyl]pyrrolidin-1-yl]-3,3-dimethyl-1-oxobutan-2-yl]undecanediamide |
InChI |
InChI=1S/C57H76ClN10O7PS/c1-37-51(77-36-61-37)39-23-21-38(22-24-39)33-59-54(72)46-32-42(69)35-68(46)55(73)52(57(2,3)4)65-50(71)20-14-12-10-8-9-11-13-19-49(70)62-40-27-29-67(30-28-40)41-25-26-44(47(31-41)75-5)64-56-60-34-43(58)53(66-56)63-45-17-15-16-18-48(45)76(6,7)74/h15-18,21-26,31,34,36,40,42,46,52,69H,8-14,19-20,27-30,32-33,35H2,1-7H3,(H,59,72)(H,62,70)(H,65,71)(H2,60,63,64,66)/t42-,46+,52-/m1/s1 |
InChI 键 |
DYUJLNPTOOBZBB-CCXZOALNSA-N |
手性 SMILES |
CC1=C(SC=N1)C2=CC=C(C=C2)CNC(=O)[C@@H]3C[C@H](CN3C(=O)[C@H](C(C)(C)C)NC(=O)CCCCCCCCCC(=O)NC4CCN(CC4)C5=CC(=C(C=C5)NC6=NC=C(C(=N6)NC7=CC=CC=C7P(=O)(C)C)Cl)OC)O |
规范 SMILES |
CC1=C(SC=N1)C2=CC=C(C=C2)CNC(=O)C3CC(CN3C(=O)C(C(C)(C)C)NC(=O)CCCCCCCCCC(=O)NC4CCN(CC4)C5=CC(=C(C=C5)NC6=NC=C(C(=N6)NC7=CC=CC=C7P(=O)(C)C)Cl)OC)O |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


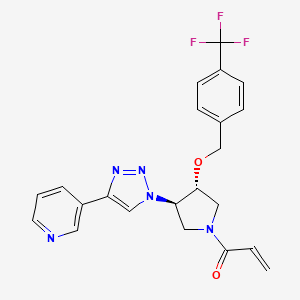
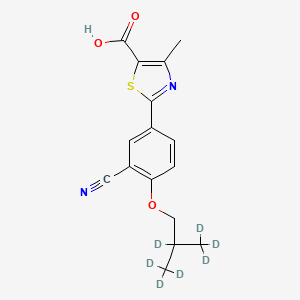
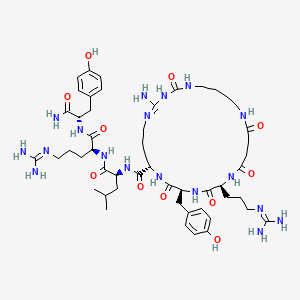
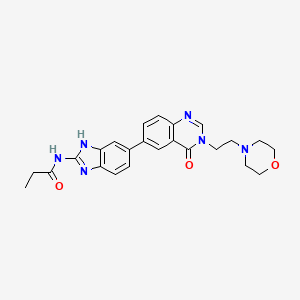
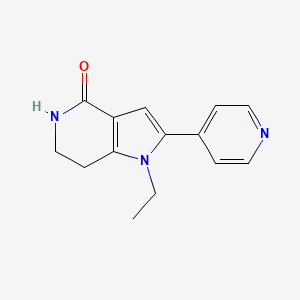
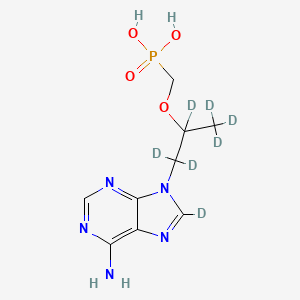
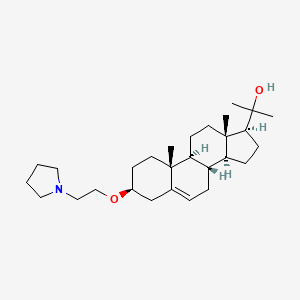
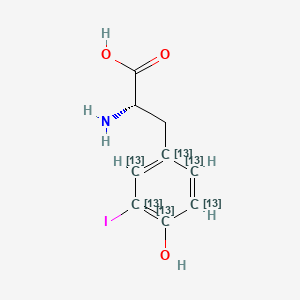
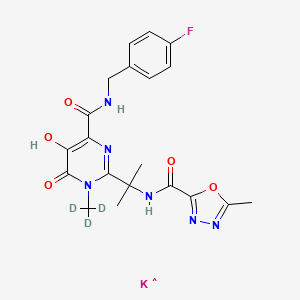
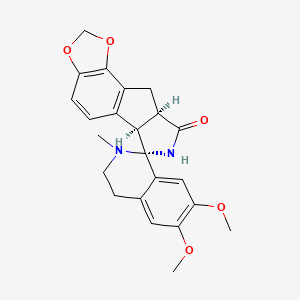
![(4aS,6aS,6bR,10E,12aR)-10-[(E)-3-(4-bromophenyl)prop-2-enoyl]oxyimino-2,2,6a,6b,9,9,12a-heptamethyl-3,4,5,6,6a,7,8,8a,11,12,13,14b-dodecahydro-1H-picene-4a-carboxylic acid](/img/structure/B12419302.png)
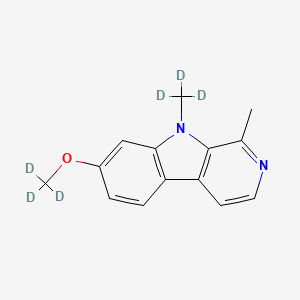
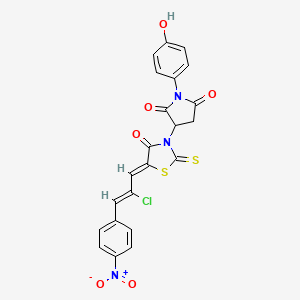
![(2Z,5E)-5-[(3,5-difluoro-4-hydroxyphenyl)methylidene]-3-methyl-2-(nitrosomethylidene)imidazolidin-4-one](/img/structure/B12419330.png)
